molecular formula C10H9NO4 B14804669 3-Cyclopropoxy-2-nitrobenzaldehyde

3-Cyclopropoxy-2-nitrobenzaldehyde

Cat. No.: B14804669
M. Wt: 207.18 g/mol
InChI Key: FKGZMKAGDQKINJ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring a cyclopropoxy group at the 3-position and a nitro group at the 2-position of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties, which influence reactivity in cross-coupling reactions, nucleophilic substitutions, and as a precursor for heterocyclic compounds.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

3-cyclopropyloxy-2-nitrobenzaldehyde

InChI

InChI=1S/C10H9NO4/c12-6-7-2-1-3-9(10(7)11(13)14)15-8-4-5-8/h1-3,6,8H,4-5H2

InChI Key

FKGZMKAGDQKINJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC(=C2[N+](=O)[O-])C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on 3-Chlorobenzaldehyde (CAS: 587-04-2), a structurally related compound with a chloro substituent at the 3-position instead of a cyclopropoxy-nitro combination. Below is a detailed comparison based on substituent effects, hazards, and applications inferred from the evidence:

Structural and Electronic Effects

Property 3-Cyclopropoxy-2-nitrobenzaldehyde (Hypothetical) 3-Chlorobenzaldehyde ()
Substituents Cyclopropoxy (electron-donating), nitro (electron-withdrawing) Chloro (electron-withdrawing)
Electronic Profile Strong electron-withdrawing nitro group may deactivate the ring; cyclopropoxy’s strain may alter reactivity. Chloro’s inductive withdrawal dominates, reducing ring electron density.
Steric Effects Cyclopropoxy group introduces significant steric hindrance. Chloro substituent is smaller, minimal steric impact.

Research Findings and Data Gaps

Key Differences in Reactivity

  • Nitro Group Influence : The nitro group in this compound would strongly direct electrophilic substitution to the meta position (relative to itself), whereas chloro in 3-Chlorobenzaldehyde directs ortho/para.
  • Cyclopropoxy vs. Chloro : The strained cyclopropane ring could undergo ring-opening reactions under acidic or thermal conditions, unlike the stable chloro substituent.

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